Territrem A

Description

tremorgenic mycotoxin from Aspergillus terreus

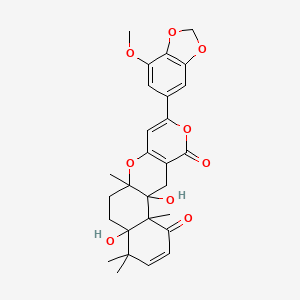

Structure

3D Structure

Propriétés

IUPAC Name |

1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJHAHVVYAVVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897214 | |

| Record name | Territrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70407-19-1 | |

| Record name | (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Territrem A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Territrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Territrem A: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its potent neurotoxic effects have made it a subject of significant interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of Territrem A's mechanism of action, with a focus on its molecular targets and the downstream consequences of its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most well-established mechanism of action of Territrem A and its analogues, such as Territrem B, is the potent and irreversible inhibition of acetylcholinesterase (AChE)[1]. AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating neuronal signal transmission.

Nature of Inhibition

Studies on the closely related Territrem B have revealed that the inhibition of AChE is of a non-covalent, yet irreversible, nature[2]. This is distinct from many other irreversible AChE inhibitors, such as organophosphates, which form a covalent bond with the enzyme's active site. Molecular modeling and structural studies suggest that Territrem B becomes "trapped" within the active site gorge of AChE[2]. Specifically, Territrem B has been shown to span from the peripheral "P-site" to the acylation "A-site" at the base of the gorge[3]. This unique binding mode is thought to be responsible for its potent and long-lasting inhibitory effects.

Quantitative Analysis of Acetylcholinesterase Inhibition

| Compound | Parameter | Value | Enzyme Source | Reference |

| Territrem B | IC50 | 8 nM | Not Specified | |

| Territrem B | IC50 | 0.64 µM | Penicillium sp. | [4] |

| Territrem B | Ki | 1.7 nM | Not Specified | [5] |

| Territrem B | Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Not Specified | [2] |

Downstream Effects of Acetylcholinesterase Inhibition

The inhibition of AChE by Territrem A leads to an accumulation of acetylcholine in the synaptic cleft. This excess ACh continuously stimulates postsynaptic receptors, leading to a state of cholinergic crisis characterized by a range of neurological and physiological symptoms.

Signaling Pathway of Acetylcholinesterase Inhibition by Territrem A

Caption: Signaling pathway of Territrem A-induced neurotoxicity.

Neurotoxicity and Physiological Manifestations

The continuous stimulation of cholinergic receptors results in a range of neurotoxic effects, which are the hallmark of Territrem A poisoning. These include:

-

Tremors: The most characteristic symptom, giving the mycotoxin its name.

-

Convulsions and Seizures: Resulting from uncontrolled neuronal firing.

-

Muscle Fasciculations and Paralysis: Due to the overstimulation of neuromuscular junctions.

-

Autonomic Effects: Including excessive salivation, lacrimation, and other signs of cholinergic crisis.

Potential Role of Calcium Signaling and SERCA Pump Interaction

While the primary mechanism of action is clearly defined as AChE inhibition, the potential involvement of other targets, such as those related to calcium homeostasis, has been a subject of interest in the broader field of mycotoxin-induced neurotoxicity. However, it is crucial to note that, at present, there is no direct experimental evidence in the reviewed scientific literature to suggest that Territrem A directly interacts with or modulates the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump or directly alters intracellular calcium concentrations through other means. The observed neurotoxic effects can be fully explained by the profound disruption of cholinergic signaling.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and the inhibitory potential of compounds like Territrem A.

Principle: The assay measures the product of acetylthiocholine (B1193921) hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Territrem A solution (test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in phosphate buffer.

-

Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the Territrem A solution at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Territrem A. The IC50 value can then be determined from a dose-response curve.

In Vivo Neurotoxicity Assessment in Animal Models

Model: Rodent models (e.g., mice) are commonly used to assess the neurotoxic effects of tremorgenic mycotoxins.

Procedure:

-

Dosing: Administer Territrem A to the animals, typically via intraperitoneal injection or oral gavage, at various dose levels. A control group receiving the vehicle should be included.

-

Observation: Observe the animals for the onset, severity, and duration of clinical signs of neurotoxicity, including tremors, convulsions, ataxia, and changes in behavior. A scoring system can be used to quantify the severity of the tremors.

-

Electromyography (EMG): To obtain objective and quantitative data on muscle electrical activity, EMG recordings can be performed. This involves inserting fine-wire electrodes into specific muscles to record spontaneous and evoked electrical activity. The presence of fasciculations, myotonic discharges, and other abnormal electrical activities provides evidence of neuromuscular dysfunction.

-

Histopathology: After the observation period, animals are euthanized, and tissues, particularly from the central and peripheral nervous systems, are collected for histopathological examination to identify any neuronal damage or lesions.

Workflow for In Vivo Neurotoxicity Assessment

Caption: Experimental workflow for in vivo neurotoxicity assessment of Territrem A.

Conclusion

The primary mechanism of action of Territrem A is the potent and irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a state of cholinergic crisis that manifests as severe neurotoxic effects, most notably tremors and convulsions. While the involvement of other cellular targets cannot be entirely ruled out without further investigation, the current body of scientific evidence strongly supports AChE inhibition as the central event in Territrem A-induced toxicity. Future research should aim to definitively determine the IC50 of Territrem A for AChE and explore any potential secondary mechanisms that may contribute to its overall toxicological profile.

References

- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Introduction to Aspergillus terreus and Territrems

An In-depth Technical Guide to Territrem A from Aspergillus terreus

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Territrem A is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. It belongs to a class of complex secondary metabolites known for their significant biological activities, most notably the irreversible inhibition of acetylcholinesterase (AChE). This property positions territrem derivatives as potential scaffolds for the development of therapeutics for neurodegenerative diseases such as Alzheimer's. This document provides a comprehensive technical overview of Territrem A, covering its biosynthesis, chemical properties, and pharmacological activities. It includes detailed experimental protocols for fungal cultivation, metabolite extraction, and bioassays, supported by quantitative data and graphical representations of key pathways and workflows to facilitate advanced research and development.

Aspergillus terreus is a ubiquitous soil-dwelling fungus recognized for its ability to produce a diverse array of secondary metabolites.[1] While it is industrially significant for producing commercially valuable compounds like lovastatin (B1675250) and itaconic acid, it also synthesizes several mycotoxins, including the territrem series.[1][2][3]

The territrems are a family of tremorgenic mycotoxins, with Territrem A, B, and C being the most well-characterized.[4][5] These compounds induce neurological symptoms such as tremors and convulsions in vertebrates. Their primary mechanism of action is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[6][7][8] This dual nature as both a toxin and a potential therapeutic lead makes the study of territrems a compelling area of research.

Chemical and Physical Properties

Territrems are complex meroterpenoids, featuring a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. The core structures of Territrem A, B, and C are very similar, with minor variations in their phenyl moieties.[4][9] These structural differences influence their biological potency and toxicological profiles.

Table 1: Physicochemical Properties of Major Territrems

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

|---|---|---|---|

| Territrem A | C₂₈H₃₀O₉ | 510.53 | [4] |

| Territrem B | C₂₉H₃₄O₉ | 526.57 | [4] |

| Territrem C | C₂₈H₃₂O₉ | 512.55 | [5][9] |

| Territrem B' | C₂₉H₃₄O₁₀ | 542.57 |[10][11] |

Biosynthesis of Territrems

The biosynthesis of the territrem scaffold is a complex process involving precursors from distinct metabolic pathways. Isotope labeling studies have demonstrated that the aromatic portion of the molecule originates from the shikimate pathway, while the non-aromatic moiety is derived from the mevalonate (B85504) pathway.[12][13] Mevinolin, an inhibitor of HMG-CoA reductase (a key enzyme in the mevalonate pathway), has been shown to inhibit the production of territrems, confirming the involvement of this pathway.[12][13]

The genes responsible for territrem biosynthesis are organized in a biosynthetic gene cluster (BGC). In A. terreus, the terrein (B1683088) BGC contains 11 genes, including a non-reducing polyketide synthase (NR-PKS) gene, terA, and a pathway-specific transcription factor, terR, which is essential for inducing the cluster's expression.[14][15][16]

Caption: Simplified flow of precursors into the territrem biosynthetic pathway.

Production, Extraction, and Purification

The generation of territrems for research and development requires standardized protocols for fungal cultivation and subsequent metabolite isolation.

Fungal Cultivation and Production

Aspergillus terreus can be cultured on various media to produce territrems, with solid-state fermentation on rice being a commonly cited method yielding significant quantities.[10][17] Liquid cultures, such as potato-dextrose (PD) medium, are also effective, particularly for isotope labeling studies.[12][13] Production is typically carried out over 14 days to allow for sufficient accumulation of the secondary metabolites.[12][13] Environmental factors such as nitrogen or iron starvation can induce and regulate the production of certain secondary metabolites.[18][19]

Table 2: Reported Yields of Territrems from Aspergillus terreus Cultures

| Culture Method | Substrate | Yield | Reference |

|---|---|---|---|

| Solid-state fermentation | 4 kg Rice | 112 mg Territrem A, 379 mg Territrem B | [17][20] |

| Solid-state fermentation | 4 kg Rice | ~10 mg Territrem B' | [10] |

| Solid-state fermentation | 4 kg Rice | ~5 mg Territrem A', ~10 mg Territrem B' |[11] |

Experimental Protocol: Extraction and Purification

The following is a generalized protocol synthesized from common laboratory practices for isolating territrems.[13][17][20]

Protocol 1: Territrem Extraction and Purification

-

Harvesting: After 14 days of incubation, the fungal culture (e.g., rice medium) is harvested and dried.

-

Extraction: The dried culture is exhaustively extracted with a suitable solvent, typically hot chloroform (B151607), to create a crude extract containing the lipophilic mycotoxins.[17][20]

-

Initial Cleanup (Silica Gel Adsorption):

-

The crude chloroform extract is concentrated under reduced pressure.

-

The concentrate is loaded onto a silica (B1680970) gel column.

-

The column is washed to remove highly nonpolar impurities.

-

The territrem fraction is desorbed using a chloroform-acetone mixture (e.g., 9:1 v/v).[17][20]

-

-

Fractionation (Column Chromatography):

-

The semi-purified toxin mixture is subjected to further silica gel column chromatography.

-

Elution is performed with a solvent system such as benzene-ethyl acetate (B1210297) (e.g., 65:35 v/v) to separate the different territrem analogues (A, B, etc.).[17][20]

-

-

Final Purification (HPLC/TLC):

-

Verification: The identity and purity of the isolated compound are confirmed using analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy.[4]

Caption: A typical workflow for the isolation and purification of Territrem A.

Pharmacological Activity and Mechanism of Action

The primary pharmacological effect of territrems is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[8]

Acetylcholinesterase (AChE) Inhibition

Territrem B is a potent, irreversible inhibitor of AChE.[6] Unlike classic irreversible inhibitors that form a covalent bond with the enzyme's active site, Territrem B exhibits a unique noncovalent irreversible binding mechanism.[6][21] Molecular modeling suggests that the territrem molecule becomes "trapped" within the narrow gorge of the AChE active site, preventing its dissociation.[6] This distinct mechanism makes it a valuable molecular template for designing novel AChE inhibitors.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Territrem Derivatives

| Compound | IC₅₀ Value | Notes | Reference(s) |

|---|---|---|---|

| Territrem Derivative 1 (New) | 4.2 ± 0.6 nM | Potent inhibitor, stronger than positive control. | [7] |

| Territrem Derivative 2 (New) | 4.5 ± 0.6 nM | Potent inhibitor, stronger than positive control. | [7] |

| Territrem B (4) | 4.2 ± 0.6 nM | Strong inhibitory activity. | [7][22] |

| Territrem C (5) | 20.1 ± 3.3 nM | Strong inhibitory activity. | [7][22] |

| Arisugacin A (6) | 11.9 ± 2.1 nM | Strong inhibitory activity. | [7][22] |

| Huperzine A (Positive Control) | 39.3 ± 7.6 nM | Standard AChE inhibitor. |[7] |

Caption: Territrem B irreversibly inhibits AChE by becoming trapped in the active site gorge.

Other Biological Activities

In addition to AChE inhibition, various territrem and butyrolactone derivatives from A. terreus have demonstrated other biological activities, including antiviral and antifouling properties.

Table 4: Antiviral and Antifouling Activities of A. terreus Metabolites

| Compound | Activity Type | Target | IC₅₀ / EC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Arisugacin A (6) | Antiviral | HSV-1 | IC₅₀: 6.34 ± 0.4 µg/mL | [7][22] |

| Territrem Derivative 3 (New) | Antiviral | HSV-1 | IC₅₀: 16.4 ± 0.6 µg/mL | [7][22] |

| Territrem Derivative 1 (New) | Antifouling | Balanus amphitrite larvae | EC₅₀: 12.9 ± 0.5 µg/mL | [7] |

| Aspernolide A (12) | Antifouling | Balanus amphitrite larvae | EC₅₀: 7.4 ± 0.6 µg/mL |[7][22] |

Toxicology and Bioassays

The potent biological activity of territrems necessitates a thorough understanding of their toxicity. The primary toxic effect is tremorgenicity, stemming directly from AChE inhibition.

Acute Toxicity

Acute exposure to territrems can lead to a cholinergic crisis, characterized by symptoms such as muscle spasms, tremors, seizures, and in severe cases, death due to respiratory muscle paralysis.[23]

Table 5: Acute Toxicity of Territrem B in Mice

| Compound | Administration Route | Effect | Value | Reference |

|---|

| Territrem B | Intraperitoneal (i.p.) | Median Tremulous Dose | 0.21 mg/kg |[24] |

Bioassay Protocols

Evaluating the biological activity and toxicity of territrems and their derivatives requires robust bioassay methods.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the isolated compounds is commonly evaluated using a modified Ellman's method.[7]

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at ~412 nm.

-

Procedure:

-

AChE enzyme, DTNB, and the test compound (at various concentrations) are pre-incubated in a buffer solution in a 96-well plate.

-

The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

The absorbance is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

Territrem A and its analogues from Aspergillus terreus represent a fascinating class of natural products with potent neuroactive properties. Their unique, noncovalent mechanism of irreversible AChE inhibition provides a valuable scaffold for the development of new drugs for Alzheimer's disease and other neurological disorders. However, their inherent toxicity remains a significant hurdle.

Future research should focus on:

-

Medicinal Chemistry: Synthesizing and screening novel territrem derivatives to dissociate the therapeutic AChE inhibitory activity from the toxic tremorgenic effects.

-

Genetic Engineering: Manipulating the territrem biosynthetic gene cluster in A. terreus to produce novel, less toxic analogues or to enhance the yield of desirable compounds.[14]

-

Pharmacokinetics and Metabolism: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds to better understand their in vivo behavior.[25]

The comprehensive data and protocols provided in this guide offer a solid foundation for researchers and drug developers to explore the full potential of these complex fungal metabolites.

References

- 1. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gluconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Territrems, tremorgenic mycotoxins of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Physicochemical Properties and Toxicities of Territrem A' and B' -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]

- 12. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Solvent systems for improved isolation and separation of territrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytotoxin production in Aspergillus terreus is regulated by independent environmental signals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phytotoxin production in Aspergillus terreus is regulated by independent environmental signals | eLife [elifesciences.org]

- 20. Solvent systems for improved isolation and separation of territrems A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. dcchemicals.com [dcchemicals.com]

- 25. Profile of territrem metabolism and cytochrome P-450 3A expression in liver microsomes from Wistar rats of both genders as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]

Territrem A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), leading to significant neurotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Territrem A. Detailed experimental protocols for its isolation and the assessment of its biological activity are provided, along with a visualization of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, neuropharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Territrem A is a complex heterocyclic molecule with the chemical formula C₂₈H₃₀O₉ and a molecular weight of 510.5 g/mol .[1] Its structure features a polycyclic core with multiple stereocenters.

Table 1: Physicochemical Properties of Territrem A

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀O₉ | [1] |

| Molecular Weight | 510.5 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [2] |

| LD₅₀ (mice) | 17.6 mg/kg | [2] |

| Median Tremulous Dose (mice) | 0.31 mg/kg | [2] |

1.1. Spectral Data

The complete ¹H and ¹³C NMR spectral assignments for Territrem A have been reported, providing definitive structural elucidation. This data is crucial for the unambiguous identification of the compound. While the full spectral data is not reproduced here, the original publication serves as the primary reference for this information.

Biological Activity and Mechanism of Action

The primary biological activity of Territrem A is the potent and irreversible inhibition of acetylcholinesterase (AChE).[2] The IC₅₀ value for the inhibition of electric eel AChE has been determined to be 24 nM.[2] Unlike many AChE inhibitors that form a covalent bond with the enzyme's active site, Territrem A exhibits a noncovalent, yet irreversible, binding mechanism.[3] This unique mode of inhibition is attributed to the trapping of the inhibitor molecule within the active site gorge of the enzyme.[3]

The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This excess ACh results in the overstimulation of postsynaptic muscarinic and nicotinic acetylcholine receptors, leading to the characteristic tremorgenic and other neurotoxic effects.[1]

Signaling Pathways

The overstimulation of muscarinic (primarily M1 and M3 subtypes) and nicotinic (primarily α7 subtype) receptors by excess acetylcholine triggers a cascade of downstream signaling events.

-

Muscarinic Receptor Signaling: Activation of Gq-coupled M1 and M3 receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][5]

-

Nicotinic Receptor Signaling: The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, allows for the influx of Ca²⁺ upon activation. This increase in intracellular Ca²⁺ can activate various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the cAMP-PKA signaling pathway.[6][7]

Experimental Protocols

Isolation and Purification of Territrems A and B

This protocol is adapted from a method for the improved isolation and separation of Territrems A and B from rice cultures of Aspergillus terreus.[6][8]

Methodology:

-

Extraction: Territrems A and B are extracted from rice cultures of Aspergillus terreus using hot chloroform.[6]

-

Cleanup: The crude extract is cleaned on a silica gel column. The toxins are adsorbed onto the silica gel, and impurities are washed away.[6]

-

Desorption: The adsorbed territrems are then desorbed from the silica gel column using a solvent mixture of chloroform and acetone (B3395972) (9:1, v/v).[6]

-

Separation: The resulting mixture of crude toxins is separated by silica gel column chromatography, eluting with a solvent system of benzene (B151609) and ethyl acetate (65:35, v/v).[6] This method yields purified Territrem A, Territrem B, and a mixture of the two.[6]

Acetylcholinesterase Inhibition Assay

The following protocol for assessing AChE inhibition is based on the method used for Territrem B, a close structural analog of Territrem A.[3][8]

Materials:

-

Territrem A solution (in methanol or DMSO)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine (ATCh)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme solution with various concentrations of Territrem A (or vehicle control) in phosphate buffer for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[8]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DTNB and the substrate, ATCh, to each well.[8]

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of Territrem A compared to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Neurotoxicity Assessment

This is a general protocol for assessing the tremorgenic effects of Territrem A in a mouse model, based on its known in vivo toxicity.[2]

Animals:

-

Male ICR mice (or other suitable strain)

Procedure:

-

Dose Preparation: Prepare a series of dilutions of Territrem A in a suitable vehicle (e.g., saline with a small amount of DMSO to aid solubility).

-

Administration: Administer the different doses of Territrem A to the mice via intraperitoneal (i.p.) injection. A control group should receive the vehicle only.

-

Observation: Observe the mice continuously for the onset, intensity, and duration of tremors. A scoring system can be used to quantify the severity of the tremors. Other signs of neurotoxicity, such as convulsions, ataxia, and lethality, should also be recorded.

-

Data Analysis: Determine the median tremulous dose (the dose that causes tremors in 50% of the animals) and the LD₅₀ (the dose that is lethal to 50% of the animals).

Conclusion

Territrem A is a potent neurotoxin with a unique mechanism of acetylcholinesterase inhibition. Its complex chemical structure and significant biological activity make it an important subject of study for toxicologists, pharmacologists, and medicinal chemists. The information and protocols provided in this technical guide offer a solid foundation for further research into the properties and potential applications or mitigation strategies for this mycotoxin. Further investigation into its specific interactions with neuronal receptors and the development of more detailed in vivo models will continue to enhance our understanding of this fascinating molecule.

References

- 1. An ecotoxicological view on neurotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry-chemists.com [chemistry-chemists.com]

An In-depth Technical Guide on the Irreversible Acetylcholinesterase Inhibition by Territrem A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Territrem A, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, is a potent and highly selective inhibitor of acetylcholinesterase (AChE). Unlike classical organophosphate inhibitors that form a covalent bond with the enzyme's active site, Territrem A exhibits a unique, noncovalent yet irreversible mechanism of inhibition. This guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental methodologies associated with the irreversible inhibition of AChE by Territrem A. Quantitative data are summarized, key experimental protocols are detailed, and the underlying mechanisms are visualized through signaling pathway and workflow diagrams.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can be therapeutic in conditions like Alzheimer's disease but also the basis for the toxicity of nerve agents and pesticides.[1][3] Territrem B, a closely related analog of Territrem A, has been extensively studied and is recognized as a potent neurotoxin due to its powerful and irreversible inhibition of AChE.[1][4] The irreversibility of this inhibition is noteworthy as it does not involve covalent modification of the enzyme, but rather a noncovalent trapping of the inhibitor within the active site gorge.[4] This unique mechanism makes Territrem A and its analogs interesting subjects for research in neuropharmacology and toxicology.

Mechanism of Irreversible Inhibition

The irreversible inhibition of AChE by Territrem A and its analog Territrem B is a result of a noncovalent binding mechanism.[4] Molecular modeling and crystallographic studies have revealed that Territrem B binds in a manner that spans both the peripheral anionic site (PAS) at the entrance of the active site gorge and the acylation site (A-site) at the base of the gorge.[3][5]

The structure of Territrem B allows it to become "trapped" within the narrow active-site gorge of AChE.[4] A constricted area near the gorge entrance is thought to interact with a narrow portion of the Territrem molecule, effectively locking it in place.[4] This physical obstruction prevents the release of the inhibitor, leading to a functionally irreversible inhibition.[4] Evidence for this noncovalent trapping includes the inability of AChE-regenerating oxime agents to restore enzyme activity, while 8 M urea, a strong denaturant, can release the bound Territrem B.[4]

dot

Caption: Mechanism of noncovalent irreversible inhibition of AChE by Territrem A.

Quantitative Inhibitory Activity

Territrem A and its derivatives are potent inhibitors of AChE. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Enzyme Source | IC50 | Ki | Overall Inhibition Constant (k_i) | Reference |

| Territrem B | Electrophorus electricus AChE | Potent inhibitor (exact value not specified) | 1.7 nM | 0.01 nM⁻¹ min⁻¹ | [3][4][6] |

| Terreulactone A | Not specified | 0.06 µM | Not reported | Not reported | [7] |

| Terreulactone B | Not specified | ~0.42 µM | Not reported | Not reported | [7] |

| Terreulactone C | Not specified | ~0.42 µM | Not reported | Not reported | [7] |

| Terreulactone D | Not specified | ~0.42 µM | Not reported | Not reported | [7] |

Note: Data for Territrem A itself is sparse in the provided search results, with Territrem B being the more extensively studied analog. The inhibitory constants highlight the high affinity of these compounds for AChE.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and inhibition.[8][9][10]

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine.[8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 405-412 nm.[8] The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).[8][11]

-

Acetylthiocholine iodide (ATCI) as the substrate.[8]

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[8]

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0).[8]

-

Test compound (Territrem A) and positive control inhibitor (e.g., Donepezil).[8]

-

96-well microplate and a microplate reader.[8]

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Dissolve Territrem A in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions in the assay buffer.

-

-

Assay in 96-well Plate:

-

To each well, add:

-

Phosphate buffer.

-

AChE solution.

-

Territrem A solution at various concentrations (or vehicle for control).

-

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[10][11]

-

Add the substrate (ATCI) and DTNB to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405-412 nm at regular intervals for a set period (e.g., 5-10 minutes).[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of Territrem A compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

-

dot

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Kinetic Analysis of Irreversible Inhibition

To characterize the irreversible nature of the inhibition, kinetic studies are performed.

Procedure:

-

Incubate AChE with different concentrations of Territrem A for various time intervals.

-

At each time point, measure the residual enzyme activity using the Ellman's assay.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.

-

The slope of this plot gives the apparent first-order rate constant (k_obs).

-

Replot k_obs against the inhibitor concentration to determine the overall inhibition constant (k_i).[4]

Signaling Pathway Context

Territrem A exerts its effect within the cholinergic signaling pathway. By inhibiting AChE, it disrupts the normal termination of the acetylcholine signal.

dot

Caption: Impact of Territrem A on the cholinergic signaling pathway.

Conclusion and Future Directions

Territrem A is a potent, selective, and irreversible inhibitor of acetylcholinesterase with a unique noncovalent trapping mechanism. This mode of action distinguishes it from traditional covalent inhibitors and provides a valuable tool for studying the structure and function of AChE. The detailed understanding of its binding and kinetics can inform the design of novel therapeutics for cholinergic-related diseases or strategies to counteract neurotoxic agents.[3] Further research is warranted to fully elucidate the structure-activity relationships of different Territrem analogs and to explore their potential applications in drug development. In vivo studies are also crucial to better understand the neurotoxicity and overall physiological effects of these compounds.[12][13]

References

- 1. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terreulactones A, B, C, and D: novel acetylcholinesterase inhibitors produced by Aspergillus terreus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Territrem: neurotoxicity and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Territrem A in Aspergillus terreus

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Territrem A, a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its complex chemical structure and neurotoxic properties. As a member of the meroterpenoid class of natural products, its biosynthesis follows a complex and fascinating pathway, drawing precursors from several primary metabolic routes. This technical guide provides a comprehensive overview of the current understanding of Territrem A biosynthesis. While the complete biosynthetic gene cluster (BGC) remains to be elucidated, this document synthesizes established precursor data and proposes a putative enzymatic pathway. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, mycotoxicology, and drug discovery, providing a structured framework for future investigations into the genetic and biochemical intricacies of Territrem A production.

Introduction

Aspergillus terreus is a ubiquitous saprophytic fungus capable of producing a diverse array of secondary metabolites, some with significant pharmacological applications and others with potent toxicity. Among these, the territrems, particularly Territrem A, are notable for their ability to induce tremors and other neurological effects. These mycotoxins are classified as meroterpenoids, a class of natural products with a hybrid origin, typically derived from both polyketide and terpenoid precursors. Understanding the biosynthetic pathway of Territrem A is crucial for controlling its production in food and feed, as well as for potentially harnessing its unique chemical scaffold for drug development. This guide will delineate the known precursors, propose a hypothetical biosynthetic pathway, and outline the experimental evidence that forms the basis of our current knowledge.

Precursor Supply: The Foundation of Territrem A Biosynthesis

The molecular architecture of Territrem A is a testament to the metabolic versatility of Aspergillus terreus. Isotopic labeling studies have been instrumental in identifying the primary metabolic pathways that contribute to the formation of this complex molecule. The biosynthesis of territrems is a classic example of a convergent pathway, where distinct molecular moieties are synthesized separately before their eventual assembly.

The aromatic core of Territrem A is derived from the shikimate pathway , with contributions from the acetate-malonate pathway .[1] The non-aromatic portion originates from the mevalonate (B85504) pathway .[1][2] Furthermore, the methyl groups present in the final structure are supplied by S-adenosyl methionine (SAM), with L-methionine serving as the ultimate precursor.[1][2]

The involvement of the mevalonate pathway has been further substantiated through inhibition studies. Mevinolin, a specific inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate pathway, has been shown to inhibit the production of territrems.[1][2] This finding confirms that the biosynthesis of the terpenoid component is essential for the overall production of Territrem A.

The Putative Biosynthetic Pathway of Territrem A

While the definitive biosynthetic gene cluster (BGC) for Territrem A has yet to be identified in the genome of Aspergillus terreus, a putative pathway can be constructed based on the known precursors and the general principles of meroterpenoid biosynthesis in fungi. This hypothetical pathway involves a series of enzymatic transformations, likely catalyzed by enzymes encoded within a dedicated BGC.

The proposed pathway can be conceptualized in the following stages:

-

Formation of the Aromatic Precursor: The shikimate pathway provides a key aromatic intermediate, likely chorismate or a derivative thereof. This intermediate is further modified, potentially involving enzymes such as chorismatases and oxidoreductases, to form the substituted benzoic acid moiety that constitutes the aromatic core of Territrem A. The acetate-malonate pathway may contribute to the formation of a polyketide chain that is subsequently cyclized and aromatized.

-

Synthesis of the Terpenoid Moiety: The mevalonate pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenoids. A geranylgeranyl pyrophosphate (GGPP) synthase would then catalyze the condensation of these units to form the C20 precursor, geranylgeranyl pyrophosphate.

-

Prenylation and Cyclization: A crucial step in meroterpenoid biosynthesis is the attachment of the terpenoid moiety to the aromatic precursor, a reaction catalyzed by a prenyltransferase. Following prenylation, a series of cyclization reactions, likely catalyzed by one or more terpene cyclases, would form the intricate polycyclic structure of the non-aromatic portion of Territrem A.

-

Tailoring Reactions: The final stages of the pathway would involve a series of tailoring reactions to achieve the final structure of Territrem A. These modifications are catalyzed by a suite of enzymes, including P450 monooxygenases, dehydrogenases, and methyltransferases, which introduce hydroxyl groups, form double bonds, and add methyl groups to the core scaffold.

The following diagram illustrates the proposed logical flow of the Territrem A biosynthetic pathway.

Quantitative Data

At present, there is a notable absence of publicly available quantitative data regarding the biosynthesis of Territrem A. This includes enzyme kinetic parameters (Km, kcat), precursor incorporation rates, and product yields under various fermentation conditions. The acquisition of such data is a critical next step for a more complete understanding of the pathway's efficiency and for developing strategies for its manipulation.

Experimental Protocols

Detailed experimental protocols for the key experiments that have elucidated the Territrem A biosynthetic pathway are not extensively described in the currently available literature. The foundational precursor feeding studies utilized standard methodologies for radiolabeling and subsequent detection. A generalized workflow for such an experiment is outlined below.

Generalized Experimental Workflow for Radiolabeling Studies

The following diagram illustrates a typical workflow for a precursor feeding experiment aimed at identifying the building blocks of a secondary metabolite like Territrem A.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of Territrem A presents an exciting frontier in mycotoxin research. The primary objective for future studies is the identification and characterization of the Territrem A biosynthetic gene cluster. This will likely be achieved through a combination of genome mining, comparative genomics with other meroterpenoid-producing fungi, and gene knockout or heterologous expression studies.

Once the BGC is identified, the functional characterization of each encoded enzyme will be paramount. This will involve in vitro enzyme assays to determine their specific catalytic activities and substrate specificities. Such studies will not only provide a definitive picture of the biosynthetic pathway but also offer a toolkit of novel enzymes for applications in synthetic biology and biocatalysis.

Furthermore, a deeper understanding of the regulatory networks governing the expression of the Territrem A BGC will be crucial for controlling its production. This includes identifying specific transcription factors and the environmental cues that trigger their activity.

Conclusion

The biosynthesis of Territrem A in Aspergillus terreus is a complex process that integrates several primary metabolic pathways to construct a unique and potent mycotoxin. While our current understanding is based on foundational precursor studies, the precise genetic and enzymatic machinery remains an enigma. The proposed putative pathway in this guide provides a logical framework for future research endeavors. The identification of the Territrem A biosynthetic gene cluster will be a landmark discovery, paving the way for a complete elucidation of this intricate pathway and enabling new strategies for mycotoxin control and the bioengineering of novel bioactive compounds.

References

An In-Depth Technical Guide to Territrem A Derivatives: Structures, Bioactivities, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Territrem A and its derivatives, a class of fungal secondary metabolites with significant biological activities. The primary focus is on their potent inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease and other neurological disorders. Additionally, this document explores other reported bioactivities, including antiviral and antifouling properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Core Structures of Territrem A and Its Derivatives

Territrem A is a tremorgenic mycotoxin originally isolated from the fungus Aspergillus terreus. Its complex chemical structure has served as a scaffold for a variety of naturally occurring and semi-synthesized derivatives. The core structure consists of a unique pyrano-lactone backbone. Variations in the substitution patterns on this core structure give rise to a family of related compounds with diverse biological activities. Below are the structures of Territrem A and some of its key derivatives.

-

Territrem A: The parent compound of the series.[1]

-

Territrem B: A closely related derivative, which can be obtained by the methylation of Territrem C.[2]

-

Territrem C: A derivative with a 4-hydroxy-3,5-dimethoxy phenyl group.[2]

-

Territrem D and E: Newer derivatives isolated from marine-derived Aspergillus terreus.

-

Arisugacins and Terreulactones: Structurally related compounds also exhibiting AChE inhibitory activity.[3]

Biological Activities and Quantitative Data

The primary biological activity of Territrem A derivatives is the potent inhibition of acetylcholinesterase (AChE). Several of these compounds have demonstrated IC50 values in the nanomolar range, making them of significant interest for the development of anti-Alzheimer's disease therapeutics. In addition to AChE inhibition, some derivatives have shown promising antiviral and antifouling activities.

Acetylcholinesterase (AChE) Inhibitory Activity

The following table summarizes the AChE inhibitory activity of various Territrem derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | IC50 (nM) for AChE Inhibition | Reference |

| Territrem D (Compound 1) | 4.2 ± 0.6 | [3] |

| Territrem E (Compound 2) | 4.5 ± 0.6 | [3] |

| Territrem B (Compound 4) | 4.2 ± 0.6 | [3] |

| Territrem C (Compound 5) | 20.1 ± 3.3 | [3] |

| Arisugacin A (Compound 6) | 11.9 ± 2.1 | [3] |

| Arisugacin H (Compound 7) | 5700 ± 800 (5.7 ± 0.8 µM) | [3] |

| Terreulactone C (Compound 8) | 50.0 ± 1.5 | [3] |

| Huperzine A (Positive Control) | 39.3 ± 7.6 | [3] |

Antiviral Activity

Several Territrem and related butyrolactone derivatives have been evaluated for their antiviral activity against Herpes Simplex Virus type 1 (HSV-1). The following table summarizes the 50% inhibitory concentration (IC50) for this activity.

| Compound | IC50 (µg/mL) against HSV-1 | Reference |

| 12a-dehydroxyisoterreulactone A (Compound 3) | 16.4 ± 0.6 | [4] |

| Arisugacin A (Compound 6) | 6.34 ± 0.4 | [4] |

| Isobityrolactone II (Compound 10) | 21.8 ± 0.8 | [4] |

| Aspernolide A (Compound 12) | 28.9 ± 0.8 | [4] |

Antifouling Activity

The antifouling potential of Territrem derivatives has been assessed against the settlement of barnacle (Balanus amphitrite) larvae. The effective concentration to inhibit 50% of larval settlement (EC50) is presented below.

| Compound | EC50 (µg/mL) for Antifouling Activity | Reference |

| Territrem D (Compound 1) | 12.9 ± 0.5 | [3] |

| Butyrolactone V (Compound 11) | 22.1 ± 0.8 | [3] |

| Aspernolide A (Compound 12) | 7.4 ± 0.6 | [3] |

| Aspernolide B (Compound 15) | 16.1 ± 0.6 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (Territrem derivatives)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A solution of the test compound at various concentrations.

-

AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay (for HSV-1)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus type 1 (HSV-1)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

-

Test compounds (Territrem derivatives)

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

-

24-well plates

Procedure:

-

Seed Vero cells in 24-well plates and grow until a confluent monolayer is formed.

-

Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

After the infection period, remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing methylcellulose and various concentrations of the test compound.

-

Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

After incubation, fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with crystal violet solution and then wash to remove excess stain.

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated by comparing the number of plaques in the wells treated with the test compound to the number of plaques in the untreated control wells.

-

The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the test compound concentration.

Antifouling Barnacle Larvae Settlement Assay

This bioassay assesses the ability of compounds to inhibit the settlement of barnacle cyprid larvae.

Materials:

-

Adult barnacles (Balanus amphitrite) for larval rearing

-

Filtered seawater

-

Test compounds (Territrem derivatives)

-

24-well plates

-

Microscope

Procedure:

-

Collect barnacle nauplii released from adult barnacles and rear them to the cyprid larval stage.

-

In a 24-well plate, add filtered seawater and the test compound at various concentrations to each well.

-

Introduce a specific number of competent cyprid larvae into each well.

-

Incubate the plates under controlled conditions (e.g., temperature and light) for a set period (e.g., 24-48 hours).

-

After incubation, count the number of settled and metamorphosed larvae in each well under a microscope.

-

The percentage of settlement inhibition is calculated by comparing the number of settled larvae in the treated wells to the number in the control wells.

-

The EC50 value is determined by plotting the percentage of settlement inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in the study of Territrem A derivatives, the following diagrams have been generated using the DOT language.

Cholinergic Signaling Pathway and Inhibition by Territrem Derivatives

Caption: Inhibition of cholinergic signaling by Territrem A derivatives.

Experimental Workflow for Isolation and Bioactivity Screening

Caption: General workflow for isolating and testing Territrem derivatives.

Semi-Synthesis and Derivatization

While many Territrem derivatives are natural products, semi-synthesis offers a valuable approach to generate novel analogues with potentially improved biological activities and pharmacokinetic properties. A notable example is the methylation of Territrem C to yield Territrem B.[2] Furthermore, studies have explored the synthesis of new Territrem B analogues by modifying the core 2H-pyran-2-one structure.[5] These synthetic efforts are crucial for establishing structure-activity relationships (SAR), which can guide the design of more potent and selective inhibitors. For instance, molecular modeling studies on synthesized analogues have suggested that a planar conformation of the molecule is important for AChE inhibition.[6]

This technical guide provides a foundational understanding of Territrem A derivatives for researchers and drug development professionals. The potent AChE inhibitory activity of these compounds, coupled with their other interesting biological properties, makes them a promising area for further investigation in the quest for new therapeutic agents.

References

- 1. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on Synthesis of New Territrem B Analogues and Their Biological Activities [journal11.magtechjournal.com]

- 6. Design, synthesis, and biological evaluation of new territrem B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Territrem A Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. In vivo exposure to Territrem A can lead to a range of toxicological effects, primarily targeting the nervous and hepatic systems. The principal mechanism of its neurotoxicity is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE). This guide provides a comprehensive overview of the known in vivo effects of Territrem A, including quantitative toxicological data, detailed experimental methodologies, and visual representations of the key signaling and metabolic pathways involved.

Toxicological Profile

Exposure to Territrem A induces a variety of adverse effects in animal models, with the most prominent being neurotoxicity and hepatotoxicity.

Acute Toxicity

Table 1: Acute Toxicity Data for Territrem C in Mice [1]

| Parameter | Value | Animal Model | Route of Administration |

| LD50 | > 50 mg/kg | ICR Mice (male) | Intraperitoneal |

Note: Territrem C differs from Territrem B in the substitution on the phenyl moiety. This data for a related compound suggests that the acute toxicity of Territrem A likely falls within a similar range.

Neurotoxicity

The hallmark of Territrem A intoxication is the induction of tremors and convulsions, a direct consequence of its potent inhibitory effect on acetylcholinesterase (AChE).

Clinical Signs:

-

Tremors

-

Convulsions

-

Ataxia (impaired coordination)

-

Muscle fasciculations

-

Salivation

-

General weakness

Mechanism of Action: Territrem A is an irreversible inhibitor of AChE. By binding to and inactivating AChE, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The resulting accumulation of acetylcholine leads to overstimulation of cholinergic receptors in both the central and peripheral nervous systems, causing the observed neurotoxic symptoms.

Hepatotoxicity

In vivo studies have indicated that Territrem exposure can lead to liver damage.

Histopathological Findings:

-

Hepatocyte necrosis

-

Biliary hyperplasia (proliferation of bile duct cells)

-

Dilation of bile ducts

Biochemical Markers: While specific quantitative data for Territrem A-induced changes in liver enzymes are not extensively reported, studies on other hepatotoxic mycotoxins suggest that exposure would likely lead to elevated serum levels of:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

Nephrotoxicity

The potential for kidney damage following Territrem A exposure is less well-characterized. However, as with any systemic toxin, renal function should be monitored.

Potential Biochemical Markers:

-

Blood Urea Nitrogen (BUN)

-

Creatinine

Metabolism and Toxicokinetics

The biotransformation of Territrem A is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.

Table 2: Cytochrome P450 Isoforms Involved in Territrem A Metabolism

| Species | Major CYP Isoforms |

| Rat (in vitro) | CYP3A1, CYP3A2 |

| Human (in vitro) | CYP3A4, CYP2C9, CYP2D6 |

Metabolism of Territrem A involves hydroxylation and demethylation reactions, leading to the formation of various metabolites. The efficiency of this metabolism can be influenced by factors such as age and sex, which affect the expression levels of CYP enzymes.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the in vivo effects of Territrem A.

Acute Oral Toxicity Study (Modified OECD 423)

-

Animal Model: Male and female ICR mice, 6-8 weeks old.

-

Housing: Housed in standard polycarbonate cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Test Substance Preparation: Territrem A is dissolved in a suitable vehicle such as corn oil or a mixture of propylene (B89431) glycol and saline.

-

Administration: A single dose is administered by oral gavage.

-

Dosage: A starting dose of 5 mg/kg is used, with subsequent doses adjusted based on the observed toxicity in the preceding animals.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Body weights are recorded weekly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Neurobehavioral Assessment

-

Animal Model: Male Wistar rats, 8-10 weeks old.

-

Test Substance Administration: Territrem A is administered intraperitoneally at doses ranging from 1 to 5 mg/kg.

-

Behavioral Tests:

-

Tremor Scoring: Tremors are scored on a scale of 0-4 (0 = no tremor, 4 = severe, whole-body tremors).

-

Open Field Test: Spontaneous locomotor activity, rearing, and grooming behaviors are recorded for 10 minutes in an automated open-field arena.

-

Rotarod Test: Motor coordination and balance are assessed by measuring the latency to fall from a rotating rod.

-

-

Biochemical Analysis: At the end of the behavioral assessments, brain tissue is collected for the measurement of acetylcholinesterase activity and neurotransmitter levels (e.g., acetylcholine, dopamine, serotonin).

Hepatotoxicity and Nephrotoxicity Assessment

-

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

-

Study Design: Animals are administered Territrem A daily by oral gavage for 14 or 28 days at doses of 0.5, 1, and 2.5 mg/kg/day. A control group receives the vehicle only.

-

Blood Collection: Blood samples are collected at baseline and at the end of the treatment period for biochemical analysis.

-

Biochemical Parameters:

-

Liver Function: Serum ALT, AST, ALP, total bilirubin, and albumin.

-

Kidney Function: Serum BUN and creatinine.

-

-

Histopathology: At the end of the study, animals are euthanized, and liver and kidney tissues are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination. Organ-to-body weight ratios are calculated.

Signaling and Metabolic Pathways

Cholinergic Signaling Pathway Inhibition

The primary molecular target of Territrem A is acetylcholinesterase (AChE). The following diagram illustrates the disruption of the cholinergic signaling pathway by Territrem A.

Caption: Inhibition of Acetylcholinesterase (AChE) by Territrem A.

Metabolic Pathway of Territrem A

The following diagram provides a conceptual overview of the hepatic metabolism of Territrem A.

Caption: Hepatic Metabolism of Territrem A.

Conclusion

Territrem A is a potent mycotoxin with significant in vivo neurotoxic and hepatotoxic effects. Its primary mechanism of action, the irreversible inhibition of acetylcholinesterase, is well-established. This guide provides a framework for researchers and drug development professionals to understand and investigate the in vivo consequences of Territrem A exposure. Further research is warranted to establish a definitive acute oral LD50 value for Territrem A and to quantitatively characterize its effects on a broader range of in vivo biomarkers.

References

Territrem A: A Fungal Metabolite with Diverse Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Territrem A, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, has historically been studied for its toxicological properties, primarily its potent inhibition of acetylcholinesterase (AChE). However, emerging research into the broader bioactivity of Aspergillus terreus metabolites is beginning to shed light on the potential therapeutic applications of Territrem A and its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic uses of Territrem A, with a focus on its neuroprotective, antitumor, antifungal, and insecticidal activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.

Introduction

Territrem A is a complex secondary metabolite belonging to the territrem family of mycotoxins, which are produced by various species of the fungus Aspergillus, most notably Aspergillus terreus.[1] Structurally, Territrem A is a meroterpenoid characterized by a unique polycyclic skeleton. While its tremorgenic (tremor-inducing) effects have been a primary focus of toxicological studies, the underlying mechanism of action—potent and irreversible inhibition of acetylcholinesterase (AChE)—also presents a compelling rationale for exploring its therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[2][3]

Furthermore, investigations into the diverse array of secondary metabolites produced by Aspergillus terreus have revealed a rich chemical arsenal (B13267) with a variety of biological activities, including anticancer, antifungal, and insecticidal properties.[1][4][5] While research directly implicating Territrem A in these activities is still in its nascent stages, the bioactivity of crude extracts and other isolated compounds from this fungus provides a strong impetus for the systematic evaluation of Territrem A's therapeutic potential in these areas.

This guide aims to consolidate the existing, albeit limited, data on the therapeutic applications of Territrem A, providing a foundational resource for researchers and drug development professionals interested in this promising natural product.

Potential Therapeutic Applications

Neuroprotective Effects

The most well-documented biological activity of the territrem family is the potent and selective inhibition of acetylcholinesterase (AChE).[2][3] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, a strategy employed by several drugs approved for the symptomatic treatment of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | IC50 (AChE) | Source Organism | Reference |

| Territrem B | 1.7 nM | Aspergillus terreus | [3] |

| Territrem Derivative 1 | 4.2 ± 0.6 nM | Marine-derived Aspergillus terreus | |

| Territrem Derivative 2 | 4.5 ± 0.6 nM | Marine-derived Aspergillus terreus | |

| Territrem B | 4.2 ± 0.6 nM | Marine-derived Aspergillus terreus | |

| Territrem C | 20.1 ± 3.3 nM | Marine-derived Aspergillus terreus | |

| Arisugacin A | 11.9 ± 2.1 nM | Marine-derived Aspergillus terreus | |

| Terreulactone C | 50.0 ± 1.5 nM | Marine-derived Aspergillus terreus | |

| Huperzine A (Positive Control) | 39.3 ± 7.6 nM | N/A |

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action of Territrem A in a neuroprotective context is the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A standard method for assessing AChE inhibitory activity is the Ellman's method, a colorimetric assay.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme solution

-

Phosphate (B84403) buffer (pH 8.0)

-

Territrem A (or derivative) solution at various concentrations

-

-

Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB, and the Territrem A solution.

-

Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-